molecular formula C19H20Cl4N6O B2960965 N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179475-75-2

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No. B2960965
M. Wt: 490.21
InChI Key: RZAFFRUBKRWIJY-UHFFFAOYSA-N
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Description

The compound “N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride” is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2,N4-bis(4-chlorophenyl)” indicates that there are two phenyl rings substituted with a chlorine atom at the 4-position attached to the triazine ring. The “6-morpholino” suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings substituted with chlorine, a triazine ring, and a morpholine ring. These functional groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions. They can act as electrophiles in reactions with nucleophiles, undergo addition reactions, and can also participate in substitution reactions depending on the nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenyl rings and the chlorine atoms would likely make the compound relatively non-polar and lipophilic. The morpholine ring could potentially form hydrogen bonds .

Scientific Research Applications

Microwave-assisted Synthesis and Supramolecular Chemistry

A study explored the microwave-assisted synthesis of pyrazolyl bistriazines, highlighting the efficient preparation of supramolecular polymers with promising applications in supramolecular chemistry, including hydrogen bonding and complexation with metals. These polymers demonstrate interesting fluorescence properties, which could be leveraged in materials science and engineering (Moral et al., 2010).

Cancer Research and Melanoma Treatment

In cancer research, morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives have been synthesized, showing high levels of cytotoxicity against B16 melanoma cells. These compounds offer a new approach to targeting cancer cells with potentially less harm to healthy tissues (Jin et al., 2018).

Fluorescent Brightening Agents

The synthesis of 4,4'-bis[(4-morpholino-6-arylureedo-s-traizin-2-yl)amino] stilbene-2,2 -disulphonic acid derivatives has been studied for their application as fluorescent brightening agents on cotton and nylon fibers. This application signifies the compound's utility in textile manufacturing, enhancing the brightness and appearance of fabrics (Modi, 1993).

Polymer Science

Research in polymer science has led to the synthesis of polyamides containing s-triazine rings and fluorene “cardo” groups. These polyamides exhibit good solubility in polar solvents and can be used to cast transparent, tough, and flexible films. Their thermal stability makes them suitable for high-performance materials used in various industrial applications (Sagar et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further optimization of the chemical structure to improve its activity, studies to determine its mechanism of action, and preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O.2ClH/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFFRUBKRWIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

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